Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate has been utilized in the synthesis of various compounds with notable antimicrobial activities. For instance, it has been used in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showing significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010). Additionally, its role in the synthesis of benzothiazole derivatives, which also exhibit antimicrobial properties, highlights its potential in the development of new pharmaceuticals (Shafi, Rajesh, & Senthilkumar, 2021).
Antituberculosis Activity
Research has explored the synthesis of analogues involving this compound for antituberculosis applications. A study demonstrated the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which exhibited promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anticancer Potential
This compound is a key precursor in synthesizing compounds with anticancer properties. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing significant potential against specific cancer cell lines (Rehman et al., 2018).
Development of Heterocyclic Compounds
This chemical has been instrumental in the synthesis of novel heterocyclic compounds with diverse applications. For instance, it has been used in creating new polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones, which have various potential applications in chemical research (Fu & Wang, 2008).
Synthesis of Complex Organic Molecules
This compound also plays a role in synthesizing complex organic molecules with various potential applications. For example, it was used in the synthesis of thiophenes with reported antibacterial activity, showcasing its versatility in organic synthesis (Al-Adiwish et al., 2012).
Mechanism of Action
Target of Action
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a compound that contains two important structural components: a thiophene ring and a piperidine ring . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .
Mode of Action
For instance, piperidine derivatives are known to interact with various biological targets, influencing their function . Similarly, thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene and piperidine derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Based on the known pharmacological properties of thiophene and piperidine derivatives, it can be inferred that this compound may have a variety of biological effects .
Properties
IUPAC Name |
ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-3-7-15(9-10)13(17)14-11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCJYAVJZARFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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